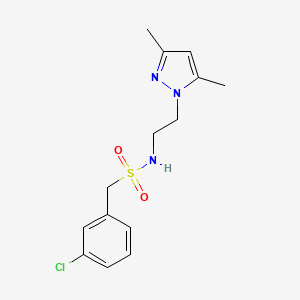

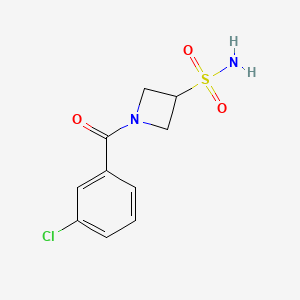

1-(3-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide, also known as CP-544326, is a novel small molecule inhibitor that has been studied for its potential therapeutic applications. This compound has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.

Aplicaciones Científicas De Investigación

Electrochemical Synthesis and Dopamine Detection

Poly(3,4-ethylenedioxythiophene) (PEDOT) doped with a new sulfonated derivative from bis(3,5-dimethylpyrazol-1-yl)methane (LSA) was synthesized and characterized for its potential in electrochemical applications. This material showed enhanced sensitivity and reduced detection limits for dopamine in the presence of ascorbic and uric acid, suggesting its utility in biochemical sensing and detection applications (Sandoval-Rojas, Cortés, & Hurtado, 2019).

Synthesis of Deuterated Compounds for Bioanalytical Standards

Research into the synthesis of deuterated versions of PF-2413873 for use as bioanalytical standards in clinical trials explored base-catalyzed exchange strategies. This work highlights the compound's importance in enhancing the accuracy and precision of pharmacokinetic studies, underscoring its relevance in medical research and development (Rozze & Fray, 2009).

Organopalladium Chemistry

The synthesis and characterization of stable Organopalladium(IV) complexes and their selective reductive elimination processes were studied. This research contributes to the understanding of palladium chemistry, with implications for catalysis and organic synthesis methodologies (Brown, Byers, & Canty, 1990).

Crystal Engineering with Directional Control

The association of bis(pyrazolyl)methane ligands into directionally ordered dimers in both solution and solid state was demonstrated. This study provides insights into crystal engineering, highlighting the potential for designing new materials with specific directional properties (Reger, Elgin, Semeniuc, Pellechia, & Smith, 2005).

Organotin Chemistry

Research on tin(IV) and organotin(IV) derivatives of bis(pyrazol-1-yl) alkanes, including their spectroscopic investigations and crystal structures, contributes to the field of organometallic chemistry. These studies are foundational for developing new materials and catalysts (Pettinari, Lorenzotti, Sclavi, Cingolani, Rivarola, Colapietro, & Cassetta, 1995).

Synthesis and Structure of Diorganotin Derivatives

The synthesis and structure analysis of diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes explored their potential biological activity, contributing to the development of new organometallic compounds with potential pharmacological applications (Li, Song, Dai, & Tang, 2010).

Ligand Design for Metal Coordination

Studies on N-(2,5-dichlorophenyl)methanesulfonamide and related compounds focused on their potential as ligands for metal coordination, providing a foundation for the development of new metal-organic frameworks and coordination complexes (Jacobs, Chan, & O'Connor, 2013).

Propiedades

IUPAC Name |

1-(3-chlorophenyl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3O2S/c1-11-8-12(2)18(17-11)7-6-16-21(19,20)10-13-4-3-5-14(15)9-13/h3-5,8-9,16H,6-7,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKIXHRHGLZBNKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNS(=O)(=O)CC2=CC(=CC=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2752213.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenylsulfanylpurine-2,6-dione](/img/structure/B2752215.png)

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide](/img/structure/B2752218.png)

![2-{[1-(1-phenylethyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2752219.png)

![1-(4-Fluorobenzyl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2752220.png)

![3-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2752227.png)

![N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide](/img/structure/B2752231.png)